4-(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)morpholine
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Overview
Description
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a pyridine ring, and a morpholinoethoxy substituent. Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used in protodeboronation reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed through protodeboronation reactions.
Scientific Research Applications
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of the morpholinoethoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic esters. This compound’s versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling, makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C17H27BN2O4 |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C17H27BN2O4/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(19-13-14)22-12-9-20-7-10-21-11-8-20/h5-6,13H,7-12H2,1-4H3 |
InChI Key |
ZUULQVJIPFJMMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
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